molecular formula C25H31N3O3S B1670998 DW-1350 CAS No. 491577-61-8

DW-1350

Cat. No.: B1670998
CAS No.: 491577-61-8
M. Wt: 453.6 g/mol
InChI Key: JDXVNCOKDAGOAM-UHFFFAOYSA-N
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Description

DW-1350 is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzamidine core with various functional groups that contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DW-1350 involves multiple steps, including the formation of the thiazole ring, the attachment of the phenoxy and pentoxy groups, and the final amidine formation. The general synthetic route can be summarized as follows:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the thiazole derivative reacts with a phenol derivative in the presence of a base.

    Attachment of the Pentoxy Group: The pentoxy group is attached through an etherification reaction, where the phenoxy-thiazole intermediate reacts with a pentyl halide under basic conditions.

    Formation of the Benzamidine Core: The final step involves the conversion of a nitrile derivative to the benzamidine core through a reaction with hydroxylamine under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

DW-1350 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Amine derivatives and reduced thiazole compounds.

    Substitution: Substituted benzamidine derivatives with different functional groups.

Scientific Research Applications

DW-1350 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of DW-1350 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in bone resorption, thereby promoting bone formation and preventing bone loss. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to bone metabolism.

Comparison with Similar Compounds

DW-1350 can be compared with other benzamidine derivatives and thiazole-containing compounds. Similar compounds include:

    N-Hydroxy-4-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)benzamidine: Lacks the pentoxy group, resulting in different chemical properties and biological activities.

    N-Hydroxy-4-(5-(4-(2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine: Lacks the isopropyl group, affecting its interaction with molecular targets.

    N-Hydroxy-4-(5-(4-(5-isopropyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine: Lacks the methyl group, leading to variations in its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S/c1-17(2)24-23(27-18(3)32-24)19-7-11-21(12-8-19)30-15-5-4-6-16-31-22-13-9-20(10-14-22)25(26)28-29/h7-14,17,29H,4-6,15-16H2,1-3H3,(H2,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVNCOKDAGOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491577-61-8
Record name DW-1350
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491577618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DW-1350
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CD2Z2GGYN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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